3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring using isopropyl halides in the presence of a strong base such as sodium hydride.
Attachment of the tetrahydroisoquinoline moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable tetrahydroisoquinoline precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases such as cancer, neurological disorders, and inflammatory conditions.
Biological Research: The compound is used in studying cellular pathways and molecular mechanisms due to its interaction with specific biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-3-amine
- 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-4-amine
Uniqueness
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tetrahydroisoquinoline moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C15H20N4 |
---|---|
Molecular Weight |
256.35 g/mol |
IUPAC Name |
5-propan-2-yl-2-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazol-3-amine |
InChI |
InChI=1S/C15H20N4/c1-10(2)14-8-15(16)19(18-14)13-4-3-12-9-17-6-5-11(12)7-13/h3-4,7-8,10,17H,5-6,9,16H2,1-2H3 |
InChI Key |
KUVYFNBQUHGFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C2=CC3=C(CNCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.